Benzyl diphenylglycolate

Description

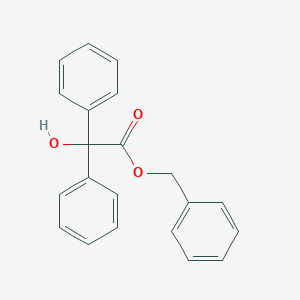

Benzyl diphenylglycolate (C₂₁H₁₈O₃) is an ester derivative of benzilic acid (diphenylglycolic acid), where the carboxylic acid group is replaced by a benzyl ester moiety. Benzilic acid itself is classified as a glycolic acid derivative with two phenyl groups attached to the α-carbon . The esterification of benzilic acid with benzyl alcohol likely enhances its solubility in organic solvents and modifies its biological activity, making it relevant in pharmaceutical and industrial applications.

Properties

CAS No. |

16648-50-3 |

|---|---|

Molecular Formula |

C21H18O3 |

Molecular Weight |

318.4 g/mol |

IUPAC Name |

benzyl 2-hydroxy-2,2-diphenylacetate |

InChI |

InChI=1S/C21H18O3/c22-20(24-16-17-10-4-1-5-11-17)21(23,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,23H,16H2 |

InChI Key |

LSDNYZKLTSRRSE-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)COC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |

Other CAS No. |

16648-50-3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs include:

- Methyl diphenylglycolate (benzilic acid methyl ester, CAS 76-89-1)

- Benzyl alcohol (CAS 100-51-6)

- Methyl benzoate (CAS 93-58-3)

- Phenyl benzoate (CAS 93-99-2)

Table 1: Structural and Physicochemical Properties

| Compound | CAS # | Molecular Formula | Key Functional Groups | Applications |

|---|---|---|---|---|

| Benzyl diphenylglycolate | N/A* | C₂₁H₁₈O₃ | Benzyl ester, diphenyl groups | Pharmaceuticals, solvents |

| Methyl diphenylglycolate | 76-89-1 | C₁₅H₁₄O₃ | Methyl ester, diphenyl groups | Chemical synthesis |

| Benzyl alcohol | 100-51-6 | C₇H₈O | Hydroxyl, benzyl group | Cosmetics, preservatives |

| Methyl benzoate | 93-58-3 | C₈H₈O₂ | Methyl ester, phenyl group | Fragrances, flavoring agents |

| Phenyl benzoate | 93-99-2 | C₁₃H₁₀O₂ | Phenyl ester, phenyl group | Plasticizers, UV stabilizers |

*this compound is inferred from structural analogs in –6, 8–7.

Table 2: Comparative Toxicological Data

Key Findings:

- Benzyl Alcohol : Demonstrates significant respiratory toxicity in humans at 257 mg/m³ (LOAEL) and induces skin irritation at concentrations ≥30% .

- Methyl Diphenylglycolate: Limited toxicity data, but its ester group likely reduces reactivity compared to benzyl alcohol .

- This compound : Expected to exhibit lower acute toxicity than benzyl alcohol due to esterification, which reduces volatility and bioavailability.

Q & A

Q. What are the critical purity and impurity considerations when procuring Benzyl diphenylglycolate for experimental reproducibility?

this compound must meet stringent purity standards (≥98.0% by GC) to ensure reproducibility in synthesis or pharmacological studies. Key impurities to monitor include heavy metals such as arsenic (≤0.0003%), cadmium (≤0.0001%), and lead (≤0.001%), which can interfere with catalytic reactions or biological assays. Analytical methods like GC or ICP-MS should be employed for batch validation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Due to its skin/eye irritation risks and aquatic toxicity, researchers must use gloves, goggles, and fume hoods. In case of exposure, rinse eyes with water for several minutes and remove contaminated clothing. Waste disposal must comply with IMDG Code 9/III regulations. Always reference Safety Data Sheets (SDS) for specific handling guidelines .

Q. Which spectroscopic techniques are optimal for confirming the structural integrity of this compound post-synthesis?

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are primary methods for structural confirmation. Compare ¹H/¹³C NMR spectra with authentic samples to verify ester functional groups and aromatic protons. Gas chromatography (GC) under standardized conditions (e.g., helium carrier gas, 30 m column length) can assess purity and detect volatile byproducts .

Advanced Research Questions

Q. How can researchers address heterogeneity in pharmacological data across studies involving this compound?

Heterogeneity in meta-analyses can be quantified using I² statistics (proportion of total variation due to between-study differences) or H (standardized heterogeneity measure). For example, an I² >50% indicates substantial heterogeneity, necessitating random-effects models or subgroup analyses to identify confounding variables (e.g., dosage, solvent systems) .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

Optimize reaction parameters (e.g., temperature control within ±2°C during reflux) and standardize purification steps (e.g., column chromatography with silica gel). Monitor physical properties like refractive index (nD: 1.553–1.558) and density (1.095–1.099 g/mL at 20°C) to ensure consistency. Consider fractional distillation for high-purity isolates (>99%) .

Q. How does the esterification pattern of this compound influence its binding affinity to muscarinic receptors?

Structural analogs like the 3,3-dimethylbutan-1-ol ester of diphenylglycolate (BS-6181) exhibit modified receptor interactions due to steric effects. Competitive binding assays using [³H]-N-methylscopolamine ([³H]-NMS) can quantify displacement efficacy, with IC₅₀ values reflecting the impact of ester substituents on receptor affinity .

Q. What novel synthetic approaches could reduce post-reaction purification demands for this compound?

Explore green chemistry methods, such as solvent-free mechanochemical synthesis or catalytic systems (e.g., lipases in ionic liquids), to minimize byproducts. Microwave-assisted esterification may enhance reaction efficiency, reducing the need for chromatographic purification. Future work should prioritize water-soluble derivatives to simplify isolation .

Data Analysis and Presentation

Q. How should researchers design figures to visually communicate this compound’s structure-activity relationships (SAR)?

Follow journal-specific guidelines (e.g., Med. Chem. Commun.): Use color-coded schematics to highlight key functional groups (e.g., ester linkages in red). Limit chemical structures to 2–3 per figure and avoid compound numbering. For SAR tables, include metrics like logP, IC₅₀, and % yield, ensuring alignment with primary research objectives .

Q. What frameworks support robust statistical analysis of contradictory data in this compound toxicity studies?

Apply mixed-effects models to account for variability in experimental conditions (e.g., cell lines, exposure durations). Use sensitivity analyses to assess the impact of outlier studies. For systematic reviews, the Cochrane Handbook recommends PRISMA flow diagrams to document study inclusion/exclusion criteria and risk-of-bias assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.